molecular formula C21H33N5O B5509018 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine

4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine

Cat. No.: B5509018
M. Wt: 371.5 g/mol
InChI Key: VZUURHJZVOVGEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine is a useful research compound. Its molecular formula is C21H33N5O and its molecular weight is 371.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.26851069 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism

Metabolism and Excretion in Pharmaceuticals

The pharmacokinetics, metabolism, and excretion of dipeptidyl peptidase IV inhibitors with similar pyrimidine and piperazine structures have been examined in rats, dogs, and humans. These compounds are primarily eliminated through metabolism and renal clearance, highlighting their potential in treating diseases like type 2 diabetes (Sharma et al., 2012).

Chemical Synthesis and Transformation

Ring Transformation in Chemistry

Research on pyrimidine-thiones demonstrates their reaction with cyclohexanespiro-3'-oxaziridine, leading to novel compounds with potential applications in chemical synthesis (Pätzel & Liebscher, 1993).

Medicinal Chemistry

Platelet-Activating Factor Antagonists

Novel piperidylmethyl-imidazo[4,5-c]pyridine derivatives have been developed as potent, orally active platelet-activating factor (PAF) antagonists, indicating their significance in cardiovascular research (Carceller et al., 1996).

P2Y12 Antagonists for Platelet Aggregation

Piperazinyl-glutamate-pyrimidines have been identified as highly potent P2Y12 antagonists, showing potential in preventing thrombotic events (Parlow et al., 2009).

Antiemetic Agents

The synthesis of 4-piperazino-5-methylthiopyrimidines has led to the selection of new antiemetic agents, emphasizing the role of pyrimidine derivatives in developing treatments for nausea and vomiting (Mattioda et al., 1975).

Plant Growth Research

Growth Retardants in Plant Physiology

The application of plant growthretardants, including those derived from pyrimidine, has been explored in physiological research to understand their impact on terpenoid metabolism, which is closely related to plant growth and development (Grossmann, 1990).

Heterocyclic Chemistry

Synthesis of Heterocyclic Compounds

Research has focused on the synthesis and biological evaluation of heteroaryldiamides and heteroaryldiamines, incorporating pyrimidine and piperazine units, to investigate their antitumoral activities. This work underscores the versatility of pyrimidine derivatives in medicinal chemistry (Echeverría et al., 2006).

Antihistaminic Activity

Novel Pyrimidines as Antihistaminics

The preparation of novel pyrimidines by the condensation of chalcones with guanidine HCl, leading to compounds with significant anti-histaminic activity, illustrates the therapeutic potential of pyrimidine derivatives in allergy treatment (Rahaman et al., 2009).

Properties

IUPAC Name

3-cyclohexyl-1-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N5O/c27-20(9-8-18-6-2-1-3-7-18)25-16-14-24(15-17-25)19-10-11-22-21(23-19)26-12-4-5-13-26/h10-11,18H,1-9,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUURHJZVOVGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.